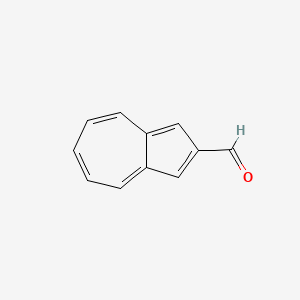

Azulene-2-carbaldehyde

Übersicht

Beschreibung

Azulene-2-carbaldehyde is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. Azulene itself is isomeric with naphthalene but differs significantly in its chemical behavior due to its structure, which consists of fused five- and seven-membered rings . This compound features an aldehyde functional group at the second position of the azulene ring, making it a valuable compound in organic synthesis and various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azulene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of azulene using Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used to introduce the formyl group at the desired position . Another method includes the oxidation of azulene-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Chemical Reactions of Azulene-2-Carbaldehyde

This compound undergoes a variety of chemical reactions that leverage its reactive aldehyde group and the unique electronic properties of the azulene scaffold. Below are key reaction types along with relevant findings from recent research.

Nucleophilic Reactions

-

Mechanism : The nucleophilic character of azulene makes it susceptible to nucleophilic attacks, particularly at the carbon atoms adjacent to the aldehyde group.

-

Findings : Nucleophilic addition reactions involving methyl anions have been reported, resulting in alkylated azulenes. The stability of intermediates formed during these reactions is enhanced by the conjugated system present in azulene .

Cross-Coupling Reactions

-

Mechanism : this compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.

-

Findings : Recent studies have shown that this compound reacts effectively in cross-coupling reactions under mild conditions, yielding substituted azulene derivatives with good to excellent yields .

Aldol Condensation

-

Mechanism : The aldehyde group in this compound allows it to undergo aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

-

Findings : This reaction pathway has been explored for synthesizing more complex organic molecules, demonstrating the utility of this compound as a versatile building block in organic synthesis .

Reaction Conditions and Yields

| Reaction Type | Conditions | Observations |

|---|---|---|

| Electrophilic Substitution | Room temperature; acidic medium | Selectivity depends on substituents |

| Nucleophilic Addition | Anhydrous conditions; low temp | High yields with stable intermediates |

| Cross-Coupling | Mild conditions; Pd catalyst | Effective with various boronic acids |

| Aldol Condensation | Base-catalyzed; reflux | Formation of complex products |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Azulene-2-carbaldehyde serves as a valuable building block in organic synthesis. Its aldehyde functional group enables it to participate in various reactions, facilitating the formation of more complex molecules. Notably, it has been utilized in the synthesis of azulene-based compounds for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells .

Key Reactions Involving this compound

- Condensation Reactions : The compound can undergo condensation with various nucleophiles to form substituted azulenes, which are useful in developing new materials with enhanced electronic properties.

- Electrophilic Aromatic Substitution : this compound is reactive towards electrophiles, making it suitable for synthesizing derivatives that exhibit unique optical characteristics .

Materials Science

In materials science, azulene derivatives, including this compound, have been explored for their potential in developing advanced materials. The compound's inherent dipole moment and electronic properties make it an attractive candidate for applications such as:

- Photocatalysis : Azulene derivatives can act as effective photocatalysts due to their ability to absorb light and facilitate chemical reactions under mild conditions .

- Colorimetric Sensors : The unique colorimetric properties of azulene compounds allow them to be used as indicators in sensors for detecting various analytes .

Medicinal Chemistry

Research has highlighted the potential medicinal applications of this compound and its derivatives:

- Anticancer Activity : Studies suggest that azulene derivatives exhibit anticancer properties, making them candidates for drug development targeting cancer therapy .

- Anti-inflammatory Properties : Azulene compounds have shown promise in treating inflammatory skin diseases and other dermatological conditions due to their anti-inflammatory effects .

Case Studies

- A study demonstrated the efficacy of azulene derivatives in reducing tumor growth in animal models, suggesting a mechanism involving the modulation of inflammatory pathways .

- Another investigation focused on the use of azulene-based compounds in phototherapy for cancer treatment, showcasing their ability to generate reactive oxygen species upon light activation .

Case Study Table

Wirkmechanismus

The mechanism of action of azulene-2-carbaldehyde in biological systems often involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound can also modulate the secretion of cytokines, proteins involved in immune signaling . These interactions contribute to its anti-inflammatory and antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Azulene: The parent compound, known for its deep blue color and aromatic properties.

Naphthalene: An isomer of azulene with a benzenoid structure, differing in electronic properties and reactivity.

Guaiazulene: A naturally occurring derivative of azulene with similar biological activities.

Uniqueness: Azulene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and enhances its reactivity compared to its parent compound, azulene

Biologische Aktivität

Azulene-2-carbaldehyde is a compound derived from azulene, a bicyclic aromatic hydrocarbon known for its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

This compound features a distinctive structure characterized by its non-benzenoid aromatic system. This structure contributes to its unique reactivity and biological activity. Azulene derivatives are recognized for their diverse applications in organic electronics and potential therapeutic uses due to their ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azulene derivatives, including this compound. A significant investigation reported the synthesis of azulene-containing chalcones, which exhibited notable antifungal and antibacterial activities. The most active compounds demonstrated inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.156 to 0.312 mg/mL against Candida parapsilosis .

| Compound Type | Activity Type | MIC Range (mg/mL) |

|---|---|---|

| Azulene-containing Chalcones | Antifungal | 0.156 - 0.312 |

| Azulene-containing Chalcones | Antibacterial | Varies by strain |

Anticancer Activity

Azulene derivatives have also been investigated for their anticancer potential. A study focused on various azulene derivatives, including this compound, found that they could inhibit cancer cell proliferation effectively. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: Effects on Cancer Cell Lines

In vitro studies have demonstrated that azulene derivatives can significantly reduce viability in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Reactive oxygen species generation |

Other Biological Activities

- Anti-inflammatory Properties : Azulene derivatives have shown promise in reducing inflammation, potentially useful in treating conditions like arthritis.

- Erectile Dysfunction : Some studies suggest that azulene derivatives may stimulate penile erection in animal models, indicating potential applications in treating erectile dysfunction .

- Neuroprotective Effects : Research indicates that azulene compounds might protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Eigenschaften

IUPAC Name |

azulene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-9-6-10-4-2-1-3-5-11(10)7-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIKTCZDRKBPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506453 | |

| Record name | Azulene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77627-18-0 | |

| Record name | Azulene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.